(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide
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Overview
Description
ZHK is a potent inhibitor of hLDH5.
Scientific Research Applications
Structural Characterization and Potential as a DHFR Inhibitor
Al-Wahaibi et al. (2021) conducted a structural characterization of dihydropyrimidine derivatives, including compounds structurally similar to the one . They used X-ray diffraction analysis to understand their crystalline structure and performed molecular docking simulations to assess their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme. This suggests that our compound could have applications in inhibiting DHFR, an enzyme target in cancer and antibacterial therapies (Al-Wahaibi et al., 2021).
Synthesis and Evaluation as Thymidylate Synthase Inhibitors
Gangjee et al. (1996, 1997) synthesized novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, including compounds structurally related to the one , as potential inhibitors of thymidylate synthase (TS). These compounds were evaluated for their potential as antitumor and antibacterial agents, indicating possible applications in these areas for our compound (Gangjee et al., 1996), (Gangjee et al., 1997).
Antibacterial and Antitubercular Activity
Modha et al. (2001) evaluated similar dihydropyrimidin-4-ones for their in vitro antimicrobial and antitubercular activities. These findings suggest that our compound may have similar applications in combating bacterial and tuberculosis infections (Modha et al., 2001).
Antimicrobial Activity
Sarvaiya et al. (2019) synthesized and evaluated compounds including tetrahydropyrimidine derivatives for their antimicrobial activity against various bacteria and fungi. This suggests potential for our compound in antimicrobial applications (Sarvaiya et al., 2019).
Inhibitory Activity against Plant Pathogens
Su et al. (2020, 2021) designed pyrimidine-containing compounds and evaluated their inhibitory activities against plant pathogens. Their research suggests a potential application for our compound in agriculture, specifically in controlling plant diseases (Su et al., 2020), (Su et al., 2021).
Potential in Alzheimer’s Disease Treatment
Rehman et al. (2018) synthesized new derivatives of dihydropyrimidine for evaluating as drug candidates for Alzheimer’s disease. This indicates a potential research application of our compound in neurodegenerative disease treatment (Rehman et al., 2018).
Properties
Molecular Formula |
C20H15Cl2N5O4S2 |
---|---|
Molecular Weight |
524.39 |
IUPAC Name |
(2R)-2-{[5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C20H15Cl2N5O4S2/c1-10(18(28)25-12-3-5-13(6-4-12)33(24,30)31)32-20-26-17(14(9-23)19(29)27-20)11-2-7-15(21)16(22)8-11/h2-8,10H,1H3,(H,25,28)(H2,24,30,31)(H,26,27,29)/t10-/m1/s1 |
InChI Key |
YDJOCTZRWDYNJT-SNVBAGLBSA-N |
SMILES |
C[C@@H](SC1=NC(C2=CC=C(Cl)C(Cl)=C2)=C(C#N)C(N1)=O)C(NC3=CC=C(S(=O)(N)=O)C=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-JNK; 4 JNK; 4JNK; ZHK |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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